

# Application Notes and Protocols for Investigating Pyroptosis with Nlrp3-IN-65

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## Compound of Interest

Compound Name: *Nlrp3-IN-65*

Cat. No.: *B15571558*

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## Introduction

Pyroptosis is a highly inflammatory form of programmed cell death initiated by the activation of inflammasomes, multiprotein complexes that are central to the innate immune response. The NLRP3 inflammasome is a key mediator of pyroptosis and has been implicated in a wide range of inflammatory diseases. Its activation leads to the recruitment of the adaptor protein ASC, activation of caspase-1, and subsequent cleavage of gasdermin D (GSDMD). The N-terminal fragment of GSDMD forms pores in the plasma membrane, leading to cell lysis and the release of pro-inflammatory cytokines such as IL-1 $\beta$  and IL-18.

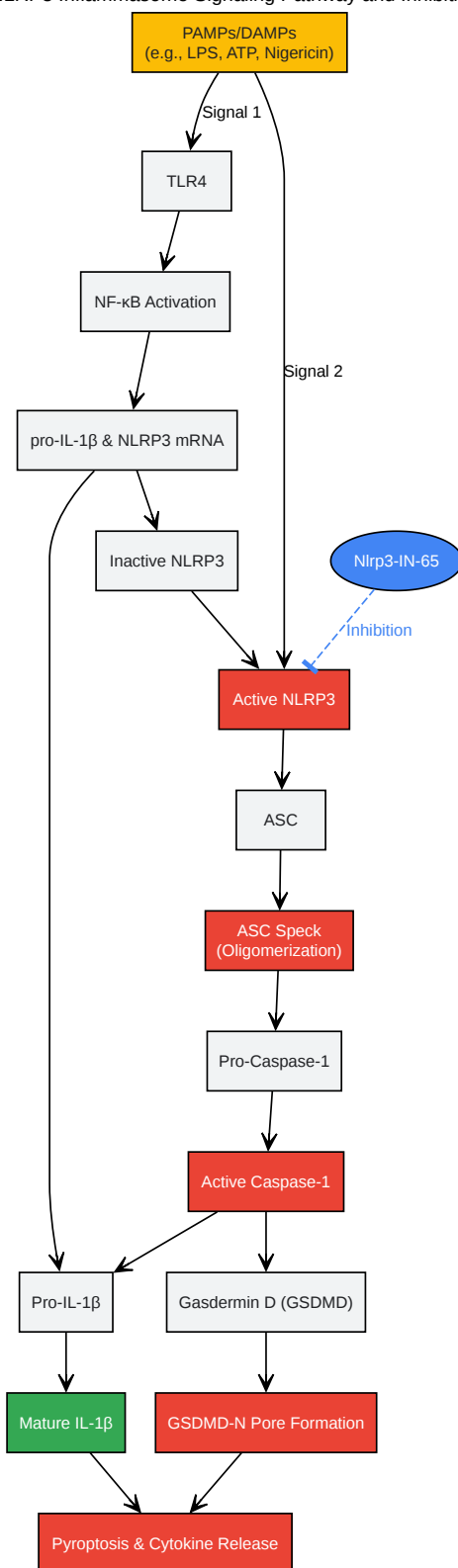
This document provides detailed application notes and experimental protocols for the investigation of pyroptosis using **Nlrp3-IN-65**, a potent and selective small molecule inhibitor of the NLRP3 inflammasome. By directly targeting NLRP3, **Nlrp3-IN-65** is a valuable tool for studying the mechanisms of pyroptosis and for the development of novel therapeutics targeting NLRP3-driven inflammation.

Note: While **Nlrp3-IN-65** is a designated NLRP3 inhibitor, comprehensive public data on its specific biological activity is limited. The quantitative data and specific concentrations in the following protocols are based on the well-characterized and potent NLRP3 inhibitor, MCC950, and should be considered as a representative example. Researchers are advised to perform dose-response experiments to determine the optimal concentration for **Nlrp3-IN-65** in their specific experimental setup.

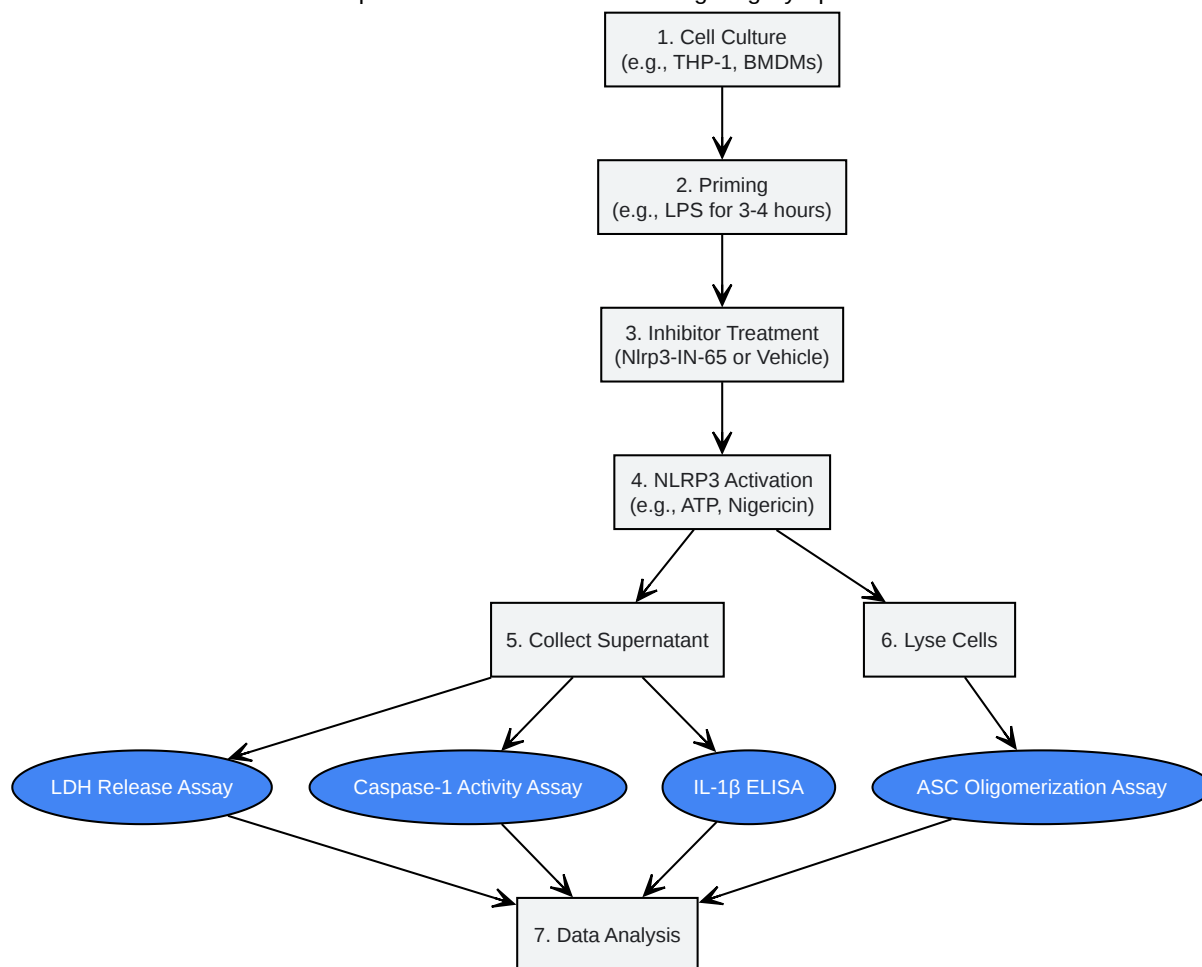
## Mechanism of Action

The canonical activation of the NLRP3 inflammasome is a two-step process. The first signal (priming), typically provided by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-IL-1 $\beta$  expression via the NF- $\kappa$ B pathway. The second signal (activation), triggered by a variety of stimuli including ATP, nigericin, or crystalline substances, induces a conformational change in NLRP3, leading to the assembly of the inflammasome complex. **Nlrp3-IN-65** is expected to act as a direct inhibitor of NLRP3, preventing its activation and the subsequent downstream events of pyroptosis.

## NLRP3 Inflammasome Signaling Pathway and Inhibition



## General Experimental Workflow for Investigating Pyroptosis Inhibition



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